C105SR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

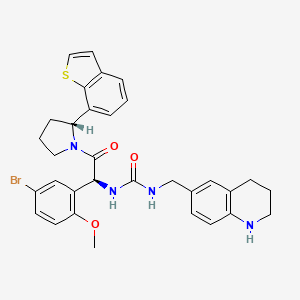

C32H33BrN4O3S |

|---|---|

Molecular Weight |

633.6 g/mol |

IUPAC Name |

1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea |

InChI |

InChI=1S/C32H33BrN4O3S/c1-40-28-12-10-23(33)18-25(28)29(36-32(39)35-19-20-9-11-26-22(17-20)6-3-14-34-26)31(38)37-15-4-8-27(37)24-7-2-5-21-13-16-41-30(21)24/h2,5,7,9-13,16-18,27,29,34H,3-4,6,8,14-15,19H2,1H3,(H2,35,36,39)/t27-,29+/m1/s1 |

InChI Key |

ADHQFDQHFBBPQT-PXJZQJOASA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)[C@@H](C(=O)N2CCC[C@@H]2C3=CC=CC4=C3SC=C4)NC(=O)NCC5=CC6=C(C=C5)NCCC6 |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(C(=O)N2CCCC2C3=CC=CC4=C3SC=C4)NC(=O)NCC5=CC6=C(C=C5)NCCC6 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of C105SR

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

C105SR is a novel, non-peptidic small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). By inhibiting CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity, this compound effectively prevents the opening of the mPTP. This action is central to its protective effects against cellular damage, particularly in the context of ischemia-reperfusion injury (IRI). In preclinical models of hepatic IRI, this compound has demonstrated significant efficacy in reducing hepatocyte necrosis and apoptosis, positioning it as a promising therapeutic candidate for clinical development.

Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism of action of this compound is the inhibition of the mitochondrial permeability transition pore (mPTP) through its interaction with cyclophilin D (CypD).[1][2] Under conditions of cellular stress, such as those occurring during ischemia-reperfusion, elevated intracellular calcium levels and oxidative stress trigger the binding of CypD to components of the mPTP complex. This interaction is believed to induce a conformational change that leads to the opening of the pore.

The sustained opening of the mPTP has several detrimental consequences for the cell, including the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and mitochondrial swelling.[1] Ultimately, these events lead to necrotic cell death. Additionally, the opening of the mPTP can lead to the release of pro-apoptotic factors from the mitochondrial intermembrane space, further contributing to cellular demise.

This compound directly targets and inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.[1][3] This inhibition prevents CypD from inducing the opening of the mPTP, thereby preserving mitochondrial function and preventing the downstream cascade of events that lead to cell death. This targeted action makes this compound a potent mitoprotective agent.

Signaling Pathway of this compound in Ischemia-Reperfusion Injury

Caption: Signaling pathway of this compound in preventing ischemia-reperfusion induced cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of this compound.

| In Vitro Activity of this compound | |

| Assay | IC50 / Effect |

| Inhibition of mPTP Opening | 5 nM[3][4] |

| Inhibition of CypD PPIase Activity | Data not available in the public domain. For comparison, the related compound C31 has an IC50 of 0.23 ± 0.04 µM. |

| Reduction of LDH Release (Cell Viability) | ~75% reduction at 0.5 µM in AML-12 cells subjected to hypoxia/reoxygenation.[3][4] |

| In Vivo Efficacy of this compound | |

| Model | Mouse model of hepatic ischemia-reperfusion injury |

| Dosing | 50 mg/kg, subcutaneous injection, 24 hours prior to IRI.[3][4] |

| Outcome | Protected mouse livers against the effects of ischemia and reperfusion. Specific quantitative data on the reduction of necrotic and apoptotic areas are not yet publicly available. |

Experimental Protocols

Cyclophilin D PPIase Activity Assay

This assay measures the ability of a compound to inhibit the cis-trans isomerization of a peptidyl-prolyl bond by CypD.

-

Principle: The assay utilizes a chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The protease α-chymotrypsin can only cleave the substrate when the Ala-Pro bond is in the trans conformation, releasing p-nitroanilide which can be detected spectrophotometrically. CypD accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of p-nitroanilide release.

-

Procedure:

-

Recombinant human CypD is incubated with varying concentrations of this compound or a vehicle control.

-

The reaction is initiated by the addition of the substrate and α-chymotrypsin.

-

The change in absorbance at 390 nm is monitored over time.

-

The rate of reaction is calculated and compared between the this compound-treated and control groups to determine the IC50 value.

-

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein/Cobalt Method)

This cell-based assay visually and quantitatively assesses the opening of the mPTP.

-

Principle: Cells are loaded with Calcein AM, a fluorescent dye that enters all cellular compartments, including mitochondria, where it is cleaved by esterases to become fluorescent. CoCl2, a quencher of calcein fluorescence, is then added to the extracellular medium. CoCl2 can enter the cytoplasm but not intact mitochondria. Therefore, in healthy cells with a closed mPTP, only the mitochondria will fluoresce. If the mPTP opens, CoCl2 enters the mitochondria and quenches the calcein fluorescence.[5][6][7][8][9]

-

Procedure:

-

Hepatocytes (e.g., AML-12 cell line) are seeded in a multi-well plate.

-

Cells are pre-incubated with this compound or vehicle control.

-

The cells are then subjected to hypoxia and reoxygenation to induce mPTP opening.

-

Cells are loaded with Calcein AM and CoCl2.

-

The fluorescence intensity is measured using a fluorescence microscope or plate reader. A decrease in fluorescence intensity indicates mPTP opening.

-

Caption: Experimental workflow for the calcein/cobalt mPTP opening assay.

In Vivo Model of Hepatic Ischemia-Reperfusion Injury

This surgical model in mice is used to evaluate the in vivo efficacy of this compound.

-

Principle: A temporary blockage of blood flow to a portion of the liver (ischemia) is followed by the restoration of blood flow (reperfusion). This process mimics the tissue damage that occurs during various clinical scenarios, such as liver surgery and transplantation.

-

Procedure:

-

Mice are anesthetized.

-

A midline laparotomy is performed to expose the liver.

-

The portal vein and hepatic artery supplying the left and median lobes of the liver are clamped to induce partial ischemia (typically for 60-90 minutes).[10][11][12]

-

This compound (50 mg/kg) or vehicle is administered subcutaneously 24 hours prior to the surgery.[3][4]

-

The clamp is removed to allow reperfusion.

-

After a period of reperfusion (e.g., 6-24 hours), the animals are euthanized.

-

Blood and liver tissue are collected for analysis.

-

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.

-

Liver tissue is processed for histological analysis (e.g., H&E staining) to assess the extent of necrosis and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).

-

Caption: Experimental workflow for the in vivo mouse model of hepatic ischemia-reperfusion injury.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors targeting mitochondrial dysfunction. Its potent and specific inhibition of cyclophilin D provides a direct mechanism for preventing the opening of the mitochondrial permeability transition pore, a critical event in the pathophysiology of ischemia-reperfusion injury. The preclinical data strongly support its mitoprotective and hepatoprotective properties, making this compound a compelling candidate for further investigation as a therapeutic agent to mitigate liver damage in clinical settings such as surgery and transplantation. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in larger animal models and eventually in human clinical trials.

References

- 1. The novel cyclophilin inhibitor this compound reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel cyclophilin inhibitor this compound reduces hepatic ischaemia-reperfusion injury via mitoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Caspase | | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of mitochondrial permeability transition pore (MPTP) opening [bio-protocol.org]

- 6. 2.15. Mitochondrial permeability transition pore (mPTP) opening assay [bio-protocol.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Mouse model of liver ischemia and reperfusion injury: method for studying reactive oxygen and nitrogen metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mouse Model of Liver Ischemia and Reperfusion Injury: Method to Study Reactive Oxygen and Nitrogen Metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C105SR in Mitochondrial Permeability Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of C105SR, a novel small-molecule cyclophilin inhibitor, and its significant role in the regulation of the mitochondrial permeability transition pore (mPTP). This compound has demonstrated potent mitoprotective and hepatoprotective properties, positioning it as a promising therapeutic candidate for conditions such as hepatic ischemia-reperfusion injury (IRI). This document outlines the mechanism of action, quantitative efficacy, experimental protocols, and relevant signaling pathways associated with this compound.

Introduction to this compound and Mitochondrial Permeability Transition

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel in the inner mitochondrial membrane.[1][2] Its prolonged opening is a critical event in various forms of cell death, including necrosis and apoptosis, and is implicated in the pathophysiology of numerous diseases, particularly ischemia-reperfusion injury.[1][3][4] A key regulator of the mPTP is cyclophilin D (CypD), a mitochondrial matrix protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1][2][4] By binding to and inhibiting CypD, the opening of the mPTP can be prevented, thus protecting cells from death.[3][4][5]

This compound is a novel, potent, and selective small-molecule inhibitor of cyclophilin D.[1][5][6] It belongs to the family of small-molecule cyclophilin inhibitors (SMCypIs) and has shown superior mitoprotective properties compared to traditional macrocyclic cyclophilin inhibitors like cyclosporin A (CsA) and alisporivir.[1][5] this compound effectively inhibits the PPIase activity of CypD, leading to the inhibition of mPTP opening, prevention of mitochondrial swelling, and an increase in the calcium retention capacity of mitochondria.[1][6] These actions culminate in the protection of cells against hypoxia/reoxygenation-induced death and significant reduction of tissue damage in in vivo models of hepatic ischemia-reperfusion injury.[1][5][7]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory and protective effects of this compound in comparison to other cyclophilin inhibitors.

Table 1: Inhibition of CypD PPIase Activity and Mitochondrial Swelling

| Compound | CypD PPIase Activity IC50 (µM) | Ca2+-induced Mitochondrial Swelling IC50 (µM) |

| This compound | Not explicitly stated, but potent | 0.009 ± 0.001 |

| C110SR | Not explicitly stated | 0.04 ± 0.005 |

| C105 (racemic) | Not explicitly stated | 0.69 ± 0.05 |

| C110 (racemic) | Not explicitly stated | 0.37 ± 0.006 |

| Cyclosporin A (CsA) | Not explicitly stated | 0.05 ± 0.01 |

| Alisporivir (ALV) | Not explicitly stated | 0.05 ± 0.02 |

Data extracted from a study on novel cyclophilin inhibitors.[1]

Table 2: Enhancement of Mitochondrial Calcium Retention Capacity (CRC)

| Compound (at 1 µM) | Calcium Required to Induce mPTP Opening (nmol Ca2+/mg protein) |

| Basal (Control) | 160 ± 8 |

| This compound | EC50 values in the nanomolar range (specific value not provided) |

| Cyclosporin A (CsA) | 328 ± 10 |

| Alisporivir (ALV) | 373 ± 59 |

Data extracted from a study on novel cyclophilin inhibitors.[1]

Table 3: In Vitro and In Vivo Protective Effects of this compound

| Experimental Model | Endpoint | This compound Concentration/Dose | Protective Effect |

| Hypoxia/Reoxygenation in AML-12 cells | LDH Release | 0.5 µM | Reduced by ~75% |

| Hypoxia/Reoxygenation in AML-12 cells | Cell Viability | 0.5 µM | Increased by ~75% |

| Mouse Model of Hepatic IRI | Hepatocyte Necrosis | 50 mg/kg (s.c.) | Significantly reduced |

| Mouse Model of Hepatic IRI | Serum ALT Levels | 50 mg/kg (s.c.) | Significantly reduced |

Data extracted from various studies on this compound.[6][7]

Signaling Pathway and Mechanism of Action

This compound exerts its protective effects by directly targeting cyclophilin D and inhibiting its activity, which in turn prevents the opening of the mitochondrial permeability transition pore. The signaling cascade is initiated by cellular stress signals, such as those present during ischemia-reperfusion, leading to mitochondrial calcium overload and increased reactive oxygen species (ROS).

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Measurement of Mitochondrial Swelling

Objective: To assess the ability of this compound to inhibit Ca2+-induced mitochondrial swelling.

Protocol:

-

Isolate liver mitochondria from mice.

-

Energize the isolated mitochondria.

-

Induce mitochondrial swelling by the addition of Ca2+.

-

Monitor the swelling by measuring the decrease in light absorbance at 540 nm in a spectrophotometer.

-

Perform experiments in the presence of varying concentrations of this compound, CsA, or ALV to determine the concentration-dependent inhibition of swelling.

-

Calculate the IC50 values based on the dose-response curves.[1]

Calcium Retention Capacity (CRC) Assay

Objective: To evaluate the effect of this compound on the ability of mitochondria to sequester Ca2+ before mPTP opening.

Protocol:

-

Isolate mouse liver mitochondria.

-

Suspend the mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

-

Add successive pulses of a known concentration of Ca2+ to the mitochondrial suspension.

-

Monitor the extramitochondrial Ca2+ concentration using a fluorometer.

-

The point at which the mitochondria can no longer sequester Ca2+ and release it back into the buffer indicates mPTP opening.

-

Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening to determine the CRC.

-

Perform the assay in the presence and absence of this compound and reference compounds to assess their effect on CRC.[1]

In Vitro Hypoxia/Reoxygenation Model

Objective: To determine the protective effect of this compound against cell death induced by hypoxia/reoxygenation.

Protocol:

-

Culture AML-12 hepatocytes.

-

Pre-treat the cells with this compound or control vehicle at various concentrations.

-

Subject the cells to hypoxia (e.g., 1% O2) for a specified duration (e.g., 4 hours).

-

Follow the hypoxic period with reoxygenation (e.g., 21% O2) for a further duration (e.g., 2 hours).

-

Assess cell death and viability using multiple assays:

-

Lactate Dehydrogenase (LDH) Release: Measure LDH activity in the culture medium as an indicator of plasma membrane damage.

-

Propidium Iodide (PI) Staining: Use fluorescence microscopy to identify cells with compromised plasma membranes that take up PI.

-

Cell Viability Assays: Employ assays such as MTT or CellTiter-Glo to quantify the number of viable cells.

-

Caspase 3/7 Activity: Measure the activity of executioner caspases to assess apoptosis.[1][7]

-

In Vivo Model of Hepatic Ischemia-Reperfusion Injury (IRI)

Objective: To evaluate the hepatoprotective effects of this compound in a mouse model of liver IRI.

Protocol:

-

Administer this compound (e.g., 50 mg/kg, subcutaneous injection) or vehicle to mice prior to the surgical procedure.

-

Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying a portion of the liver (e.g., 70%) for a defined period (e.g., 1 hour).

-

Initiate reperfusion by removing the clamp.

-

After a set reperfusion time, collect blood and liver tissue samples.

-

Analyze serum for markers of liver injury, such as alanine aminotransferase (ALT).

-

Process liver tissue for histological analysis to quantify the extent of hepatocyte necrosis.[1][7]

Conclusion

This compound is a highly potent and promising inhibitor of cyclophilin D that demonstrates significant protective effects against mitochondrial permeability transition-mediated cell death. Its ability to inhibit mPTP opening at nanomolar concentrations, coupled with its demonstrated efficacy in preclinical models of ischemia-reperfusion injury, underscores its potential as a therapeutic agent for a range of pathologies involving mitochondrial dysfunction. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other novel SMCypIs.

References

- 1. The novel cyclophilin inhibitor this compound reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel cyclophilin inhibitor this compound reduces hepatic ischaemia-reperfusion injury via mitoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. C-105SR, a novel cyclophilin inhibitor that shows a robust hepatoprotective profile | BioWorld [bioworld.com]

The Cyclophilin D Inhibitor C105SR: A Mitoprotective Strategy Against Hepatocyte Apoptosis in Ischemia-Reperfusion Injury

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel small-molecule cyclophilin inhibitor, C105SR, and its significant role in mitigating hepatocyte apoptosis, particularly in the context of hepatic ischemia-reperfusion injury (IRI). This compound presents a promising therapeutic avenue by targeting a critical mediator of mitochondrial-driven cell death.

Executive Summary

Hepatic ischemia-reperfusion injury is a major cause of morbidity and mortality following liver surgery and transplantation. A key event in the pathophysiology of IRI is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction and subsequent hepatocyte apoptosis and necrosis. This compound is a novel, potent inhibitor of cyclophilin D (CypD), a crucial regulator of the mPTP. By inhibiting CypD, this compound prevents mPTP opening, thereby protecting mitochondria and reducing hepatocyte cell death. This guide will detail the mechanism of action of this compound, present the quantitative data on its efficacy, outline the experimental protocols for its evaluation, and visualize the associated signaling pathways and workflows.

Mechanism of Action of this compound

This compound exerts its hepatoprotective effects by directly targeting the mitochondrial protein cyclophilin D. In conditions of cellular stress, such as ischemia-reperfusion, increased intramitochondrial calcium and reactive oxygen species (ROS) trigger the binding of CypD to components of the mPTP complex. This interaction promotes a conformational change in the pore, leading to its opening.

The opening of the mPTP has several detrimental consequences for the cell:

-

Dissipation of the mitochondrial membrane potential (ΔΨm): This uncouples oxidative phosphorylation, leading to a severe depletion of cellular ATP.

-

Uncontrolled influx of solutes and water into the mitochondrial matrix: This causes mitochondrial swelling and rupture of the outer mitochondrial membrane.

-

Release of pro-apoptotic factors: Rupture of the outer membrane allows for the release of cytochrome c and other pro-apoptotic proteins into the cytosol, initiating the caspase cascade and apoptosis.

This compound acts as a potent inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD. By binding to CypD, this compound prevents its interaction with the mPTP complex, thereby stabilizing the pore in a closed state even in the presence of pathological triggers. This action preserves mitochondrial integrity and function, ultimately preventing the downstream events that lead to hepatocyte apoptosis.

Signaling Pathway of this compound in Hepatocyte Apoptosis

The following diagram illustrates the signaling pathway involved in ischemia-reperfusion injury and the point of intervention for this compound.

Caption: this compound inhibits CypD, preventing mPTP opening and subsequent hepatocyte apoptosis.

Quantitative Data on the Efficacy of this compound

Table 1: Effect of this compound on Hepatocyte Viability and Necrosis

| Treatment Group | Concentration (µM) | Cell Viability (MTT Assay) | LDH Release (Necrosis Marker) |

| Normoxia Control | - | High | Low |

| Hypoxia/Reoxygenation (Vehicle) | - | Significantly Reduced | Significantly Increased |

| This compound | 0.5 | Increased | Reduced |

| This compound | 1.0 | Significantly Increased | Significantly Reduced |

| Cyclosporin A (CsA) | 1.0 | Increased | Reduced |

| Alisporivir (ALV) | 1.0 | Increased | Reduced |

Table 2: Effect of this compound on Hepatocyte Apoptosis

| Treatment Group | Concentration (µM) | Caspase 3/7 Activity |

| Normoxia Control | - | Baseline |

| Hypoxia/Reoxygenation (Vehicle) | - | Significantly Increased |

| This compound | 1.0 | Significantly Reduced |

| Cyclosporin A (CsA) | 1.0 | Reduced |

| Alisporivir (ALV) | 1.0 | Reduced |

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effect of this compound on hepatocyte apoptosis.

In Vitro Model of Hypoxia/Reoxygenation

The AML-12 (alpha mouse liver 12) cell line is a suitable model for these experiments.

-

Cell Culture: AML-12 hepatocytes are cultured in a standard DMEM/F12 medium supplemented with 10% fetal bovine serum, insulin-transferrin-selenium (ITS), and dexamethasone at 37°C in a humidified atmosphere of 5% CO2.

-

Hypoxia Induction: For the hypoxia phase, the culture medium is replaced with a glucose-free, serum-free DMEM, and the cells are placed in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for 4-6 hours.

-

Reoxygenation: Following the hypoxic period, the medium is replaced with standard, glucose-containing culture medium, and the cells are returned to a normoxic incubator (21% O2, 5% CO2) for 1-2 hours.

-

Treatment: this compound or other compounds are added to the culture medium during both the hypoxia and reoxygenation phases at the desired concentrations.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies necrosis by measuring the release of the cytosolic enzyme LDH into the culture medium.

-

Sample Collection: After the reoxygenation period, the cell culture supernatant is carefully collected.

-

LDH Reaction: A commercially available LDH cytotoxicity assay kit is used. The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Measurement: The enzymatic reaction, where LDH converts lactate to pyruvate and reduces NAD+ to NADH, leads to the reduction of the tetrazolium salt to a colored formazan product. The absorbance of the formazan is measured spectrophotometrically at 490 nm.

-

Calculation: The amount of LDH released is calculated as a percentage of the total LDH (determined by lysing the cells with a detergent).

MTT Cell Viability Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.

-

MTT Incubation: Following the hypoxia/reoxygenation protocol, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells and incubated for 2-4 hours.

-

Formazan Solubilization: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solubilized formazan is measured spectrophotometrically at a wavelength of 570 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells.

Caspase 3/7 Activity Assay

This assay measures the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Cell Lysis: After treatment, cells are lysed to release their intracellular contents.

-

Substrate Incubation: The cell lysate is incubated with a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase 3 and 7.

-

Luminescence Measurement: Cleavage of the substrate releases a luminescent signal that is measured using a luminometer.

-

Analysis: The intensity of the luminescent signal is proportional to the caspase 3/7 activity.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound's effect on hepatocyte viability.

Conclusion and Future Directions

The novel cyclophilin D inhibitor, this compound, demonstrates significant potential as a therapeutic agent for the prevention and treatment of hepatic ischemia-reperfusion injury. Its targeted mechanism of action, focused on the inhibition of the mitochondrial permeability transition pore, effectively mitigates both necrotic and apoptotic pathways of hepatocyte death. The in vitro data strongly support its mitoprotective and hepatoprotective properties.

Future research should focus on several key areas:

-

In vivo efficacy: While in vitro results are promising, further studies in animal models of hepatic IRI are necessary to confirm the efficacy and safety of this compound.

-

Pharmacokinetics and Pharmacodynamics: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is crucial for its clinical development.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other hepatoprotective agents could lead to more effective treatment strategies.

-

Clinical Trials: Ultimately, well-designed clinical trials will be required to establish the therapeutic value of this compound in patients undergoing liver surgery or transplantation.

C105SR: A Novel Hepatoprotective Agent Targeting Mitochondrial Dysfunction in Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

C105SR is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD) that has demonstrated significant hepatoprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key data supporting the therapeutic potential of this compound in mitigating hepatic ischemia-reperfusion injury (IRI). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area. This compound's potent mitoprotective effects, centered on the inhibition of the mitochondrial permeability transition pore (mPTP), position it as a promising candidate for clinical development in the context of liver surgery, transplantation, and other conditions associated with hepatic IRI.

Introduction

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality in various clinical settings, including liver transplantation, major hepatic surgery, and trauma. The pathophysiology of IRI is complex, involving a cascade of events initiated by the restoration of blood flow to ischemic tissue, leading to oxidative stress, inflammation, and ultimately, hepatocyte death. A critical event in this cascade is the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP, regulated by cyclophilin D (CypD), leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, culminating in necrotic and apoptotic cell death.[1][2]

This compound is a novel diastereoisomer of a new class of small-molecule cyclophilin inhibitors (SMCypIs) that has been specifically designed to target CypD and inhibit mPTP opening.[1][2] Preclinical studies have demonstrated its superior mitoprotective and hepatoprotective properties compared to its racemic mixture and other known cyclophilin inhibitors like cyclosporin A and alisporivir.[1][2] This guide will delve into the technical details of this compound's mechanism of action, its efficacy in in vitro and in vivo models of hepatic IRI, and the experimental protocols used to validate its therapeutic potential.

Mechanism of Action: Inhibition of the CypD-Mediated Mitochondrial Permeability Transition Pore

The primary mechanism by which this compound exerts its hepatoprotective effects is through the direct inhibition of cyclophilin D (CypD), a key regulator of the mPTP.[1][2] In conditions of cellular stress, such as ischemia-reperfusion, increased levels of mitochondrial matrix Ca2+ and reactive oxygen species (ROS) trigger the binding of CypD to the mPTP complex, promoting its opening.

This compound binds to the catalytic site of CypD, inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1] This inhibition prevents the conformational changes in the mPTP complex that are necessary for its opening. By keeping the mPTP closed, this compound preserves mitochondrial function, prevents the collapse of the mitochondrial membrane potential, and inhibits the release of cell death-inducing factors.[1][2]

Signaling Pathway of this compound Action

Quantitative Data on the Hepatoprotective Effects of this compound

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | This compound Concentration | Result | Comparison | Reference |

| CypD Inhibition | PPIase Activity | EC50 | 19.8 ± 1.2 nM | More potent than C110SR (28.3 nM) | [1] |

| Mitoprotection | Mitochondrial Swelling | EC50 | 140 ± 10 nM | More potent than C110SR (250 nM) | [1] |

| Mitochondrial Calcium Retention Capacity (CRC) | 5 µM | 595 ± 38 nmol Ca2+/mg protein | Higher than C105 (407 ± 13) and CsA | [1] | |

| Cell Protection | LDH Release (Hypoxia/Reoxygenation) | 0.5 µM | ~75% inhibition | C110SR not effective at this concentration | [1] |

| Cell Viability (Hypoxia/Reoxygenation) | 0.5 µM | ~75% increase | More potent than C110SR | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hepatic IRI

| Parameter | Measurement | Treatment Group | Result | P-value vs. IR Vehicle | Reference |

| Hepatocyte Necrosis | Percentage of Necrotic Area | IR Vehicle | 35 ± 3% | - | [1] |

| IR + this compound (50 mg/kg) | 15 ± 2% | <0.01 | [1] | ||

| Liver Enzymes | Serum ALT (U/L) | IR Vehicle | 12,000 ± 1,000 | - | [1] |

| IR + this compound (50 mg/kg) | 5,000 ± 800 | <0.01 | [1] | ||

| Serum AST (U/L) | IR Vehicle | 10,000 ± 900 | - | [1] | |

| IR + this compound (50 mg/kg) | 4,000 ± 700 | <0.01 | [1] | ||

| Apoptosis | TUNEL-positive cells/field | IR Vehicle | 25 ± 3 | - | [1] |

| IR + this compound (50 mg/kg) | 10 ± 2 | <0.01 | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Model of Hypoxia/Reoxygenation

This protocol is designed to mimic the conditions of ischemia-reperfusion injury in a cell culture system.

References

C105SR: A Technical Guide to its Impact on Mitochondrial Calcium Retention Capacity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial calcium homeostasis is a critical regulator of cellular metabolism and survival. Its dysregulation, often culminating in the opening of the mitochondrial permeability transition pore (mPTP), is a key event in various pathologies, including ischemia-reperfusion injury (IRI). C105SR is a novel, potent, small-molecule inhibitor of mitochondrial cyclophilin D (CypD), a key sensitizer of the mPTP. This document provides a comprehensive technical overview of this compound's mechanism of action, its profound impact on mitochondrial calcium retention capacity (CRC), and the detailed experimental protocols used to characterize its mitoprotective effects.

Mechanism of Action: this compound and the Mitochondrial Permeability Transition Pore

The opening of the mPTP is a catastrophic event for the cell, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors.[1][2] This process is triggered by high matrix Ca²⁺ concentrations, oxidative stress, and inorganic phosphate.[3] Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase (PPIase) located in the mitochondrial matrix, is the only well-established modulator that sensitizes the mPTP to these triggers.[4][5]

This compound exerts its mitoprotective effects by directly targeting and inhibiting the PPIase activity of CypD.[6] This inhibition desensitizes the mPTP to Ca²⁺ overload, preventing its opening and subsequent mitochondrial dysfunction. By blocking this key pathological event, this compound enhances the mitochondrion's ability to sequester and retain calcium without undergoing permeability transition, thereby preserving cellular integrity and function, particularly under conditions of stress like IRI.[3][7][8]

Figure 1. Signaling pathway of this compound-mediated mPTP inhibition.

Quantitative Data Summary

This compound has demonstrated superior potency in inhibiting CypD and protecting mitochondria compared to other known inhibitors like Cyclosporin A (CsA) and Alisporivir (ALV). The following tables summarize the key quantitative findings from in vitro assays.

Table 1: Inhibition of CypD PPIase Activity and Mitochondrial Swelling

| Compound | CypD PPIase Activity IC₅₀ (µM) | Ca²⁺-Induced Mitochondrial Swelling IC₅₀ (µM) |

| This compound | 0.018 ± 0.002 | 0.009 ± 0.001 |

| C110SR | 0.04 ± 0.005 | 0.04 ± 0.005 |

| Cyclosporin A (CsA) | 0.021 ± 0.002 | 0.21 ± 0.02 |

| Alisporivir (ALV) | 0.003 ± 0.0001 | 0.11 ± 0.01 |

| Data derived from studies on isolated mouse liver mitochondria. IC₅₀ represents the half-maximal inhibitory concentration.[6] |

Table 2: Effect on Mitochondrial Calcium Retention Capacity (CRC)

| Condition / Compound (at 1 µM) | Calcium Retention Capacity (nmol Ca²⁺ / mg protein) | Fold Increase vs. Basal |

| Basal (Control) | 160 ± 8 | 1.0 |

| This compound | 456 ± 48 | 2.85 |

| Cyclosporin A (CsA) | 328 ± 10 | 2.05 |

| Alisporivir (ALV) | 373 ± 59 | 2.33 |

| Data derived from studies on isolated mouse liver mitochondria. CRC is the total amount of Ca²⁺ taken up before mPTP opening.[6] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

Isolation of Liver Mitochondria

This protocol is essential for obtaining functional mitochondria for subsequent assays. All steps should be performed at 4°C.

-

Tissue Homogenization : Euthanize the animal (e.g., mouse) and perfuse the liver with a cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).[7] Mince the liver tissue and homogenize it in fresh, ice-cold isolation buffer using a loose-fitting glass-Teflon homogenizer.

-

Differential Centrifugation :

-

Centrifuge the homogenate at 800 x g for 5 minutes to pellet nuclei and unbroken cells.[7]

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes to pellet the mitochondria.[7]

-

Discard the supernatant. Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the 10,000 x g centrifugation.

-

-

Final Preparation : Resuspend the final mitochondrial pellet in a minimal volume of assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 40 µM EGTA, pH 7.2).[7]

-

Protein Quantification : Determine the mitochondrial protein concentration using a standard method, such as the Bradford or BCA protein assay, before use in subsequent experiments.

Mitochondrial Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the amount of calcium mitochondria can sequester before the mPTP opens.[9][10]

-

Reagents :

-

Procedure :

-

In a fluorometer cuvette or 96-well plate, add assay buffer, respiratory substrates, Calcium Green-5N, and the desired concentration of this compound or control vehicle.

-

Add isolated mitochondria to a final concentration of 0.4-0.5 mg/mL and allow them to equilibrate and respire for 1-2 minutes.

-

Begin fluorescence recording (Excitation: ~506 nm, Emission: ~532 nm).[7][10]

-

Inject sequential pulses of a known concentration of CaCl₂ (e.g., 10-20 nmol Ca²⁺/mg protein) every 60-90 seconds.[10]

-

Each injection will cause a sharp increase in fluorescence, followed by a decrease as the energized mitochondria take up the Ca²⁺ from the buffer.

-

Continue Ca²⁺ additions until the mitochondria fail to sequester the added calcium, indicated by a large, sustained increase in fluorescence. This point signifies mPTP opening.

-

-

Calculation : Sum the total amount of Ca²⁺ added before the large, sustained fluorescence increase. Normalize this value to the amount of mitochondrial protein used to report the CRC in nmol Ca²⁺/mg protein.[7]

Figure 2. Experimental workflow for the Calcium Retention Capacity (CRC) assay.

Mitochondrial Swelling Assay

This spectrophotometric assay directly visualizes mPTP opening by measuring changes in light scattering as mitochondria swell.[12]

-

Reagents :

-

Swelling Buffer (similar to CRC assay buffer).

-

Respiratory Substrates (e.g., 5 mM Pyruvate/Malate).

-

Triggering Agent: High concentration of CaCl₂ (e.g., 200-500 nmol/mg protein).[8]

-

-

Procedure :

-

Set a spectrophotometer or plate reader to measure absorbance at 540 nm.[8][12]

-

In a cuvette, add swelling buffer, respiratory substrates, and isolated mitochondria (0.5-1.0 mg/mL). Add this compound or control vehicle and incubate for 1 minute.

-

Obtain a baseline absorbance reading.

-

Initiate swelling by adding a single, large bolus of CaCl₂.

-

Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance corresponds to an increase in mitochondrial volume (swelling).[8]

-

-

Analysis : The rate and extent of the decrease in absorbance are inversely proportional to the degree of mPTP inhibition. Data can be plotted as Absorbance (540 nm) vs. Time. The IC₅₀ for swelling inhibition can be calculated from a dose-response curve.

Conclusion

This compound is a highly potent, small-molecule inhibitor of cyclophilin D that provides robust protection against mitochondrial permeability transition. By directly inhibiting the PPIase activity of CypD, this compound significantly increases the mitochondrial calcium retention capacity and prevents mitochondrial swelling. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers investigating mitochondrial dysfunction and for professionals in the development of novel therapeutics targeting pathologies associated with mPTP opening, such as ischemia-reperfusion injury.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclophilin D in Mitochondrial Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]

- 6. The novel cyclophilin inhibitor this compound reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jove.com [jove.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of C105SR: A Novel Mitoprotective Agent for Hepatic Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality following liver surgery and transplantation. The pathophysiology of IRI is complex, with mitochondrial dysfunction playing a central role. A key event in this process is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial swelling, rupture, and subsequent hepatocyte death.[1] Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase (PPIase) located in the mitochondrial matrix, is a critical regulator of mPTP opening, making it a prime therapeutic target.[1] This whitepaper details the discovery, development, and mechanism of action of C105SR, a novel, potent, and selective small-molecule inhibitor of CypD with significant therapeutic potential in mitigating hepatic IRI.

Discovery and Development of this compound

This compound belongs to a new class of small-molecule cyclophilin inhibitors (SMCypIs) and was identified through a rational drug design and screening process aimed at discovering novel CypD inhibitors. The parent compound, C105, was one of two lead compounds, along with C110, selected from a library of derivatives of the initial lead, C31, based on their strong inhibition of CypD PPIase activity and mPTP opening.[2][3][4]

Further investigation revealed that C105 possesses two asymmetric carbons, leading to the synthesis and evaluation of its four diastereoisomers (SS, SR, RS, RR). This stereoselectivity study demonstrated that the SR diastereoisomer, this compound, was responsible for the biological activity of the racemic mixture.[2] this compound exhibited superior mitoprotective properties compared to the other diastereoisomers and known macrocyclic cyclophilin inhibitors like cyclosporin A (CsA) and alisporivir (ALV).[2][3][4]

Mechanism of Action: Inhibition of CypD and mPTP Opening

This compound exerts its protective effects by directly targeting and inhibiting the PPIase activity of CypD.[2][5][6] This inhibition prevents the CypD-dependent opening of the mPTP, a critical event in the cascade leading to cell death in hepatic IRI.[3][4] The predicted binding mode of this compound shows that it interacts with both the PPIase catalytic site and the gatekeeper pocket of CypD, forming key hydrogen bonds and van der Waals interactions.[2] By preventing mPTP opening, this compound preserves mitochondrial integrity and function, thereby reducing hepatocyte necrosis and apoptosis.[2][3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound's action.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays, demonstrating its superiority over other compounds. The following tables summarize the key quantitative data.

| Compound | IC50 for CypD PPIase Activity (µM)[2] |

| This compound | 0.005 ± 0.001 |

| C110SR | 0.008 ± 0.002 |

| C105 (racemic) | 0.69 ± 0.05 |

| C110 (racemic) | 0.37 ± 0.006 |

| Cyclosporin A (CsA) | 0.02 ± 0.003 |

| Alisporivir (ALV) | 0.03 ± 0.005 |

| Compound | IC50 for Ca2+-induced Mitochondrial Swelling (µM)[2] |

| This compound | 0.009 ± 0.001 |

| C110SR | 0.04 ± 0.005 |

| C105 (racemic) | 0.69 ± 0.05 |

| C110 (racemic) | 0.37 ± 0.006 |

| Cyclosporin A (CsA) | 0.05 ± 0.01 |

| Alisporivir (ALV) | 0.05 ± 0.02 |

In a model of hypoxia/reoxygenation, this compound showed a significant protective effect on cell viability.[2]

| Treatment | Cell Viability (%) | LDH Release (%) |

| Normoxia | 100 | ~10 |

| Hypoxia/Reoxygenation | ~25 | ~80 |

| This compound (0.5 µM) | ~75 | ~25 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CypD PPIase Activity Assay

This assay measures the ability of a compound to inhibit the isomerase activity of CypD.

References

- 1. Frontiers | Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms [frontiersin.org]

- 2. The novel cyclophilin inhibitor this compound reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]

- 5. This compound | Caspase | | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to C105SR: A Novel Mitoprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

C105SR is a novel, potent, and selective small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). By preventing mPTP opening, this compound exhibits significant mitoprotective and cytoprotective effects, particularly in the context of ischemia-reperfusion injury (IRI). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and a depiction of its mechanism of action.

Chemical Structure and Properties

This compound is a diastereoisomer of the parent compound C105, belonging to a new class of small-molecule cyclophilin inhibitors (SMCypIs)[1]. Its specific stereochemistry is crucial for its enhanced biological activity compared to its racemic mixture and other related diastereoisomers[1].

Chemical Structure:

The chemical structure of this compound is defined by the following SMILES string: O=C(--INVALID-LINK--C=C1)=O)C3=CC(Br)=CC=C3OC)N4--INVALID-LINK--=CC=C5)CCC4. A 2D representation of this structure is provided below.

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Biological Properties:

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C32H33BrN4O3S | [2] |

| Molecular Weight | 633.60 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| IC50 (mPTP opening) | 5 nM | [2] |

| IC50 (CypD PPIase activity) | 5 nM | [3] |

| Cell Viability Increase | ~75% at 0.5 μM in hypoxia/reoxygenation model | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its protective effects by directly targeting and inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin D (CypD) in the mitochondrial matrix[1][2]. CypD is a critical regulator of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane[4][5].

Under conditions of cellular stress, such as ischemia-reperfusion, increased levels of mitochondrial matrix Ca2+ and reactive oxygen species (ROS) promote the binding of CypD to components of the mPTP, leading to its opening[6][7]. Prolonged mPTP opening dissipates the mitochondrial membrane potential, disrupts ATP synthesis, and leads to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death (apoptosis and necrosis)[6][7].

This compound, by inhibiting CypD, prevents its interaction with the mPTP complex. This stabilizes the closed state of the pore, thereby preserving mitochondrial function and preventing the downstream cascade of events that lead to cell death.

Caption: Signaling pathway of this compound in preventing cell death.

Experimental Protocols

The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Cyclophilin D PPIase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of CypD.

-

Principle: A chymotrypsin-coupled assay is used, where the isomerization of the substrate N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide by CypD from the cis to the trans isoform allows for its cleavage by chymotrypsin, releasing p-nitroanilide. The rate of p-nitroanilide release, monitored spectrophotometrically, is proportional to the PPIase activity.

-

Methodology:

-

Recombinant human CypD is incubated with varying concentrations of this compound in an assay buffer.

-

The reaction is initiated by the addition of the peptide substrate and chymotrypsin.

-

The increase in absorbance at 390 nm, corresponding to the release of p-nitroanilide, is measured over time using a plate reader.

-

The rate of reaction is calculated and compared to a control without the inhibitor to determine the IC50 value.

-

Mitochondrial Permeability Transition Pore (mPTP) Assays

These assays assess the direct effect of this compound on the opening of the mPTP in isolated mitochondria.

-

Mitochondrial Swelling Assay:

-

Principle: The opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in the absorbance of the mitochondrial suspension.

-

Methodology:

-

Mitochondria are isolated from fresh tissue (e.g., mouse liver) by differential centrifugation.

-

The isolated mitochondria are suspended in a buffer and treated with different concentrations of this compound.

-

mPTP opening is induced by the addition of a Ca2+ pulse.

-

The change in absorbance at 540 nm is monitored over time. Inhibition of swelling is indicative of mPTP closure.

-

-

-

Calcium Retention Capacity (CRC) Assay:

-

Principle: This assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens and releases the accumulated Ca2+. A higher CRC indicates inhibition of mPTP opening.

-

Methodology:

-

Isolated mitochondria are incubated in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N), which fluoresces upon binding to extramitochondrial Ca2+.

-

This compound is added at various concentrations.

-

Successive pulses of a known concentration of CaCl2 are added to the mitochondrial suspension.

-

The extramitochondrial Ca2+ concentration is monitored by fluorescence. A sudden, sustained increase in fluorescence indicates mPTP opening and the release of sequestered Ca2+.

-

The total amount of Ca2+ added before this release is calculated as the CRC.

-

-

Cellular Assays for Hypoxia/Reoxygenation Injury

These assays evaluate the cytoprotective effects of this compound in a cellular model of ischemia-reperfusion injury.

-

mPTP Opening in Cells (Calcein-AM/Cobalt Assay):

-

Principle: Cells are loaded with Calcein-AM, which is converted to fluorescent calcein intracellularly. CoCl2, a quencher of calcein fluorescence, is added to the extracellular medium and quenches the cytosolic fluorescence. The remaining fluorescence in the mitochondria is monitored. Opening of the mPTP allows CoCl2 to enter the mitochondria and quench the mitochondrial calcein fluorescence.

-

Methodology:

-

Hepatocytes or other relevant cell types are cultured.

-

Cells are subjected to hypoxia (e.g., 1% O2) followed by reoxygenation (21% O2) to mimic IRI.

-

This compound is added to the culture medium before or during the hypoxia/reoxygenation period.

-

Cells are co-loaded with Calcein-AM and CoCl2.

-

Mitochondrial fluorescence is measured using a fluorescence microscope or plate reader. A decrease in fluorescence indicates mPTP opening.

-

-

-

Cell Viability and Death Assays:

-

Principle: The protective effect of this compound against cell death induced by hypoxia/reoxygenation is quantified.

-

Methodologies:

-

Lactate Dehydrogenase (LDH) Release Assay: The release of the cytosolic enzyme LDH into the culture medium is a marker of plasma membrane damage and cell death. LDH activity in the medium is measured using a colorimetric assay.

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the membrane of live cells. It is used to identify dead cells by flow cytometry or fluorescence microscopy.

-

-

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising new therapeutic lead for conditions involving mitochondrial dysfunction and cell death, particularly hepatic ischemia-reperfusion injury. Its potent and selective inhibition of cyclophilin D provides a targeted mechanism for protecting mitochondria and preventing the downstream consequences of mPTP opening. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this novel mitoprotective agent.

References

- 1. leskoff.com [leskoff.com]

- 2. Chemical Structure Converter | Online Structure Format Conversion Tool - ChemToolsHub [chemtoolshub.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]

- 6. Mitochondrial Permeability Transition Pore-Dependent Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclophilin D in Mitochondrial Dysfunction: A Key Player in Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of C105SR in Ischaemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischaemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischaemic tissue exacerbates cellular damage. This complex pathological process is a significant cause of morbidity and mortality in various clinical settings, including liver surgery and transplantation. A critical event in the pathophysiology of IRI is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction and subsequent cell death. Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix, is a key regulator of mPTP opening. Consequently, inhibition of CypD has emerged as a promising therapeutic strategy to mitigate IRI. This technical guide provides an in-depth overview of C105SR, a novel small-molecule cyclophilin inhibitor, and its therapeutic potential in ischaemia-reperfusion injury. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail experimental protocols, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD).[1] It belongs to a new class of small-molecule cyclophilin inhibitors (SMCypIs) and has demonstrated potent mitoprotective and hepatoprotective properties in the context of hepatic ischaemia-reperfusion injury.[1][2] Preclinical studies have shown that this compound is superior to older macrocyclic cyclophilin inhibitors, such as cyclosporin A and alisporivir, in its ability to protect mitochondria and prevent cell death.[3][4]

Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism of action of this compound in combating ischaemia-reperfusion injury is through the inhibition of cyclophilin D (CypD) and the subsequent prevention of mitochondrial permeability transition pore (mPTP) opening.[3][4]

Under conditions of cellular stress, such as those induced by ischaemia and reperfusion (e.g., calcium overload and oxidative stress), CypD binds to components of the mPTP complex.[3][5][6] This interaction facilitates a conformational change in the pore, leading to its opening. The opening of the mPTP has catastrophic consequences for the cell, including:

-

Dissipation of the mitochondrial membrane potential.[7]

-

Uncoupling of oxidative phosphorylation and ATP depletion.[7]

-

Uncontrolled influx of solutes and water into the mitochondrial matrix, leading to mitochondrial swelling and rupture of the outer mitochondrial membrane.[3][4]

-

Release of pro-apoptotic factors (e.g., cytochrome c) into the cytosol, triggering programmed cell death.[3]

-

Increased production of reactive oxygen species (ROS), further exacerbating cellular damage.[6]

This compound directly binds to and inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.[8] This inhibition prevents CypD from inducing the opening of the mPTP, thereby preserving mitochondrial integrity and function, and ultimately protecting cells from necrosis and apoptosis.[3][4]

Signaling Pathway of this compound in Ischaemia-Reperfusion Injury

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description |

| IC50 (CypD PPIase activity) | 5 nM | The half maximal inhibitory concentration for the peptidyl-prolyl cis-trans isomerase activity of Cyclophilin D.[1][8][9][10] |

| IC50 (Mitochondrial Swelling) | 9 nM | The half maximal inhibitory concentration for preventing mitochondrial swelling, an indicator of mPTP opening.[1] |

Table 2: In Vitro Experimental Concentrations of this compound

| Assay | Concentration Range | Cell Type | Experimental Conditions |

| CypD PPIase Activity Inhibition | 0.5 - 100 µM | Isolated Mitochondria | Not applicable |

| mPTP Opening Prevention | 1 µM | AML-12 cells | 4 hours hypoxia (1% O2) + 1 hour reoxygenation (21% O2)[8] |

| Cell Death Reduction | 0.5 - 100 µM | AML-12 cells | 4 hours hypoxia (1% O2) + 2 hours reoxygenation (21% O2)[8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

In Vitro Hypoxia/Reoxygenation Model

This model simulates ischaemia-reperfusion injury in a controlled cellular environment.

-

Cell Culture: Murine hepatocyte cell lines (e.g., AML-12) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.

-

Hypoxia Induction: The culture medium is replaced with a hypoxia-mimicking medium (e.g., glucose-free, serum-free medium) and cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 3 to 48 hours).[11]

-

Reoxygenation: Following the hypoxic period, the medium is replaced with standard culture medium, and the cells are returned to a normoxic incubator (21% O2) for a defined period (e.g., 2 hours).[11]

-

Treatment: this compound is added to the culture medium at various concentrations during the hypoxic and/or reoxygenation phases.[8]

Calcein-Cobalt Assay for mPTP Opening

This assay directly visualizes the opening of the mPTP in living cells.

-

Cell Loading with Calcein-AM: Cells subjected to the hypoxia/reoxygenation protocol are incubated with Calcein-AM (a cell-permeant dye) which enters all cellular compartments, including mitochondria, and becomes fluorescent (calcein) after hydrolysis by intracellular esterases.[12][13][14]

-

Cytosolic Fluorescence Quenching: Cobalt chloride (CoCl2) is added to the cells. Co2+ quenches the fluorescence of calcein in the cytosol but cannot cross the intact inner mitochondrial membrane.[12][13][14]

-

Fluorescence Measurement: The fluorescence of mitochondrial calcein is measured using fluorescence microscopy or a plate reader. A decrease in mitochondrial fluorescence indicates the entry of Co2+ into the mitochondrial matrix, which is a direct consequence of mPTP opening.[12][13][14]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.

-

Sample Collection: After the hypoxia/reoxygenation protocol, the cell culture supernatant is collected.[15][16]

-

LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[16]

-

Colorimetric Detection: The NADH produced then reduces a tetrazolium salt (e.g., INT) to a colored formazan product.[16]

-

Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically (e.g., at 490 nm). The amount of LDH released is proportional to the number of dead cells.[16]

MTT Assay for Cell Viability

This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells.

-

MTT Incubation: Cells are incubated with a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[17][18][19]

-

Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the MTT to an insoluble purple formazan product.[18]

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[18]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured spectrophotometrically (e.g., at 570 nm). The intensity of the color is directly proportional to the number of viable cells.[18]

In Vivo Mouse Model of Hepatic Ischaemia-Reperfusion Injury

This model allows for the evaluation of this compound's efficacy in a living organism.

-

Animal Preparation: Mice are anesthetized, and a midline laparotomy is performed to expose the liver.[20][21]

-

Ischaemia Induction: The portal triad (hepatic artery, portal vein, and bile duct) to the desired liver lobes is occluded using a microvascular clamp for a specific duration (e.g., 60-90 minutes) to induce ischaemia.[22]

-

Reperfusion: The clamp is removed to allow blood flow to be restored to the liver lobes.

-

Treatment: this compound is administered to the animals (e.g., intravenously) before or during the reperfusion period.[22]

-

Assessment of Injury: After a defined reperfusion period (e.g., 6-24 hours), animals are euthanized, and liver tissue and serum are collected for analysis of liver injury markers (e.g., serum ALT/AST levels), histological examination (necrosis and apoptosis), and mitochondrial function assays.[22]

Mandatory Visualizations

Experimental Workflow for In Vitro Evaluation of this compound

Experimental Workflow for In Vivo Evaluation of this compound

References

- 1. This compound|COA [dcchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms [frontiersin.org]

- 4. The novel cyclophilin inhibitor this compound reduces hepatic ischaemia-reperfusion injury via mitoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. Cyclophilin D as a potential therapeutic target of liver ischemia/reperfusion injury by mediating crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Cyclophilin D 抑制剂 | MCE [medchemexpress.cn]

- 11. researchgate.net [researchgate.net]

- 12. fn-test.com [fn-test.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]

- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Renal Ischaemia Reperfusion Injury: A Mouse Model of Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for C105SR: An Investigational Mitoprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

C105SR is a novel, potent, and selective small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2] By inhibiting CypD, this compound prevents the opening of the mPTP, a critical event in cell death pathways associated with ischemia-reperfusion injury (IRI).[1][2] These application notes provide a comprehensive overview of the in vitro experimental protocols to evaluate the efficacy and mechanism of action of this compound, particularly in the context of cellular protection against hypoxia/reoxygenation-induced injury.

Mechanism of Action

This compound exerts its cytoprotective effects by directly targeting cyclophilin D, a peptidyl-prolyl isomerase located in the mitochondrial matrix. Under conditions of cellular stress, such as those occurring during ischemia-reperfusion, elevated intracellular calcium and reactive oxygen species (ROS) trigger the binding of CypD to components of the mPTP complex. This interaction promotes a conformational change that leads to the opening of the pore, disrupting the mitochondrial membrane potential, causing mitochondrial swelling, and ultimately leading to necrotic cell death. This compound prevents these detrimental effects by inhibiting the enzymatic activity of CypD, thereby preserving mitochondrial integrity and enhancing cell survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

| Assay | Endpoint | This compound Activity | Reference Compound |

| CypD PPIase Activity | IC50 | Potent Inhibition (Specific value not reported) | - |

| Ca2+-induced Mitochondrial Swelling | IC50 | 0.009 ± 0.001 µM | - |

| LDH Release (Hypoxia/Reoxygenation) | % Inhibition at 0.5 µM | ~75% | - |

| Cell Viability (Hypoxia/Reoxygenation) | % Increase at 0.5 µM | ~75% | - |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the efficacy of this compound are provided below.

Experimental Workflow Overview

Cyclophilin D Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of CypD.

Methodology:

-

The assay is based on a chymotrypsin-coupled method where the isomerization of a tetrapeptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide) by CypD is measured.

-

In the presence of chymotrypsin, the trans-isomer of the substrate is cleaved, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm.

-

Recombinant human CypD is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the substrate and chymotrypsin.

-

The rate of p-nitroaniline release is monitored over time.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mitochondrial Swelling Assay

Objective: To assess the ability of this compound to inhibit mPTP opening in isolated mitochondria.

Methodology:

-

Isolate mitochondria from a relevant tissue source (e.g., liver) using differential centrifugation.

-

Resuspend the mitochondrial pellet in a swelling buffer.

-

Incubate the isolated mitochondria with different concentrations of this compound.

-

Induce mPTP opening by adding a calcium solution.

-

Monitor mitochondrial swelling by measuring the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume.

-

Calculate the IC50 value based on the inhibition of the swelling rate at different this compound concentrations.

Calcein/Cobalt Assay for mPTP Opening in Cells

Objective: To measure mPTP opening in intact cells subjected to hypoxia/reoxygenation.

Methodology:

-

Seed cells in a suitable culture plate.

-

Load the cells with Calcein-AM, a fluorescent dye that accumulates in the cytoplasm and mitochondria.

-

Add cobalt chloride (CoCl2) to the medium. Co2+ quenches the fluorescence of calcein in the cytoplasm but cannot enter intact mitochondria.

-

Induce hypoxia by placing the cells in a low-oxygen environment (e.g., 1% O2), followed by reoxygenation.

-

Treat the cells with this compound before or during the hypoxia/reoxygenation period.

-

Opening of the mPTP allows Co2+ to enter the mitochondria and quench the mitochondrial calcein fluorescence.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence indicates mPTP opening.

Lactate Dehydrogenase (LDH) Release Assay

Objective: To quantify cell death (necrosis) by measuring the release of LDH from damaged cells.

Methodology:

-

Culture cells in a 96-well plate.

-

Subject the cells to hypoxia/reoxygenation in the presence or absence of this compound.

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit.

-

In a separate plate, mix the supernatant with the assay reagents according to the manufacturer's instructions.

-

The reaction measures the conversion of a substrate to a colored product by the released LDH.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Propidium Iodide (PI) Staining for Cell Death Visualization

Objective: To visualize and quantify dead cells with compromised plasma membranes.

Methodology:

-

Plate cells on coverslips or in a multi-well plate.

-

Induce hypoxia/reoxygenation and treat with this compound.

-

Add propidium iodide (PI) to the culture medium. PI is a fluorescent dye that can only enter cells with a damaged cell membrane.

-

Incubate for a short period.

-

Wash the cells to remove unbound dye.

-

Visualize the cells using a fluorescence microscope. PI-positive cells (displaying red fluorescence) are considered dead.

-

Quantify the percentage of PI-positive cells relative to the total number of cells (e.g., counterstained with a nuclear dye like Hoechst 33342).

Cell Viability Assay (e.g., MTT or Resazurin)

Objective: To assess the overall protective effect of this compound on cell viability.

Methodology:

-

Seed cells in a 96-well plate.

-

Expose the cells to hypoxia/reoxygenation with or without this compound treatment.

-

After treatment, add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to the wells.

-

Metabolically active cells will reduce the reagent to a colored formazan (MTT) or a fluorescent product (resorufin from resazurin).

-

After an incubation period, measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Determine the EC50 value by plotting cell viability against the logarithm of this compound concentration.

References

Application Notes and Protocols for C105SR in a Mouse Model of Hepatic Ischemia-Reperfusion Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality associated with liver surgery, transplantation, and trauma. The pathophysiology of hepatic IRI is complex, involving mitochondrial dysfunction, oxidative stress, and an inflammatory cascade that ultimately leads to hepatocyte death. A key event in this process is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. Cyclophilin D (CypD), a mitochondrial matrix protein, is a critical regulator of mPTP opening.

C105SR is a novel, potent, and specific small-molecule inhibitor of CypD. By binding to CypD, this compound prevents the opening of the mPTP, thereby protecting mitochondria from dysfunction and mitigating the downstream cellular damage associated with hepatic IRI.[1][2] In a mouse model of hepatic IRI, this compound has been shown to significantly reduce hepatocyte necrosis and apoptosis, demonstrating its therapeutic potential.[1]

These application notes provide a detailed protocol for the use of this compound in a well-established mouse model of partial warm hepatic IRI.

Mechanism of Action: this compound in Hepatic IRI